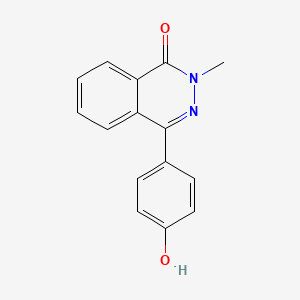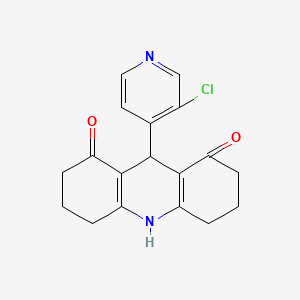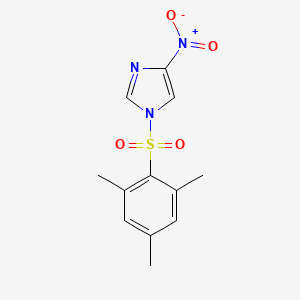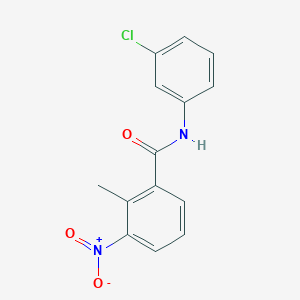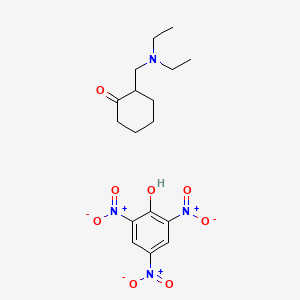
2-(Diethylaminomethyl)cyclohexanone picrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylaminomethyl)cyclohexanone picrate is an organic compound that belongs to the class of cyclohexanones It is characterized by the presence of a diethylaminomethyl group attached to the cyclohexanone ring, and it forms a picrate salt
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylaminomethyl)cyclohexanone picrate typically involves the reaction of cyclohexanone with diethylamine in the presence of a suitable catalyst. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions. The product is then treated with picric acid to form the picrate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
化学反应分析
Types of Reactions
2-(Diethylaminomethyl)cyclohexanone picrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diethylaminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
科学研究应用
2-(Diethylaminomethyl)cyclohexanone picrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-(Diethylaminomethyl)cyclohexanone picrate involves its interaction with specific molecular targets. The diethylaminomethyl group can interact with enzymes and receptors, modulating their activity. The cyclohexanone ring may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-(Dimethylaminomethyl)cyclohexanone
- 2-(Methylaminomethyl)cyclohexanone
- 2-(Ethylaminomethyl)cyclohexanone
Uniqueness
2-(Diethylaminomethyl)cyclohexanone picrate is unique due to the presence of the diethylaminomethyl group, which imparts distinct chemical and biological properties. This makes it different from similar compounds that have different substituents on the cyclohexanone ring. The picrate salt form also enhances its stability and solubility, making it suitable for various applications.
属性
CAS 编号 |
101591-56-4 |
|---|---|
分子式 |
C17H24N4O8 |
分子量 |
412.4 g/mol |
IUPAC 名称 |
2-(diethylaminomethyl)cyclohexan-1-one;2,4,6-trinitrophenol |
InChI |
InChI=1S/C11H21NO.C6H3N3O7/c1-3-12(4-2)9-10-7-5-6-8-11(10)13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h10H,3-9H2,1-2H3;1-2,10H |
InChI 键 |
YBZWZLGLNMCKRY-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC1CCCCC1=O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


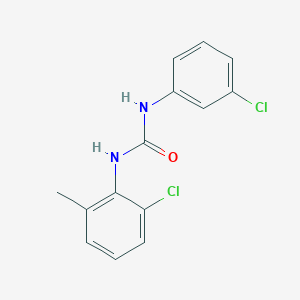

![Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B11943045.png)

![Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11943050.png)
